molecular formula C9H8BrN B12497388 6-Bromo-3,4-dihydroisoquinoline

6-Bromo-3,4-dihydroisoquinoline

Cat. No.: B12497388
M. Wt: 210.07 g/mol
InChI Key: DDEKKBPJSAWGLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-3,4-dihydroisoquinoline is a chemical compound belonging to the class of dihydroisoquinolines. This compound is characterized by the presence of a bromine atom at the 6th position of the isoquinoline ring. Dihydroisoquinolines are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmacologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3,4-dihydroisoquinoline typically involves the bromination of 3,4-dihydroisoquinoline. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-3,4-dihydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Bromo-3,4-dihydroisoquinoline has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding.

    Medicine: It is explored for its potential pharmacological activities, including anti-inflammatory and anticancer properties.

    Industry: The compound is used in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 6-Bromo-3,4-dihydroisoquinoline involves its interaction with specific molecular targets. The bromine atom enhances the compound’s ability to form strong interactions with enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 6-Bromo-3,4-dihydroisoquinoline is unique due to the presence of the bromine atom, which significantly influences its chemical reactivity and biological activity. The bromine atom’s size and electronegativity make it a versatile intermediate for further chemical modifications and enhance its potential as a pharmacologically active compound .

Properties

Molecular Formula

C9H8BrN

Molecular Weight

210.07 g/mol

IUPAC Name

6-bromo-3,4-dihydroisoquinoline

InChI

InChI=1S/C9H8BrN/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-2,5-6H,3-4H2

InChI Key

DDEKKBPJSAWGLQ-UHFFFAOYSA-N

Canonical SMILES

C1CN=CC2=C1C=C(C=C2)Br

Origin of Product

United States

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